Cas no 66148-25-2 ([(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate)
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate structure](https://de.kuujia.com/scimg/cas/66148-25-2x500.png)
66148-25-2 structure
Produktname:[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate
- Chromolaenide
- (E)-4-Hydroxy-2-methyl-2-butenoic acid [(3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl] ester
- Hiyodorilactone B
- Eupalinolide J
- [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclo
- 66148-25-2
- CHEMBL4175311
- [(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
- C09361
- CHEBI:3679
- AKOS040761495
- MEGxp0_000034
- DTXSID101316237
- Q27106160
- (3AR,4R,9S,11as)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2H,3H,3ah,4H,5H,8H,9H,11ah-cyclodeca(b)furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoic acid
- ((3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca(b)furan-4-yl) (E)-4-hydroxy-2-methylbut-2-enoate
- (3AR,4R,9S,11as)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2H,3H,3ah,4H,5H,8H,9H,11ah-cyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoic acid
- ((3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-6,10-dimethyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca(b)furan-4-yl) (E)-4-hydroxy-2-methyl-but-2-enoate
- [(3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-6,10-dimethyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methyl-but-2-enoate
- [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
-
- Inchi: 1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-/t17-,18+,19+,20+/m0/s1
- InChI-Schlüssel: FOCCASNSHDSZLN-QOAJCZEJSA-N
- Lächelt: O1C(C(=C([H])[H])[C@@]2([H])[C@@]1([H])C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]2([H])OC(/C(=C(\[H])/C([H])([H])O[H])/C([H])([H])[H])=O)OC(C([H])([H])[H])=O)=O |t:12,24|
Berechnete Eigenschaften
- Genaue Masse: 404.18354
- Monoisotopenmasse: 404.184
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 6
- Komplexität: 787
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 99.1
- Molekulargewicht: 404.5
- XLogP3: 1.8
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.205
- Siedepunkt: 573.866°C at 760 mmHg
- Flammpunkt: 194.97°C
- Brechungsindex: 1.541
- PSA: 99.13
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3647-1 mg |
Chromolaenide |
66148-25-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3647-1 ml * 10 mm |
Chromolaenide |
66148-25-2 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN3647-5mg |
Chromolaenide |
66148-25-2 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3647-1 mL * 10 mM (in DMSO) |
Chromolaenide |
66148-25-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN3647-5 mg |
Chromolaenide |
66148-25-2 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AH22508-5mg |
Chromolaenide |
66148-25-2 | 5mg |
$719.00 | 2024-04-19 |
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Verwandte Literatur
-
Braulio M. Fraga Nat. Prod. Rep. 2009 26 1125
66148-25-2 ([(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate) Verwandte Produkte
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